3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, coMpd. with
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a synthetic compound known for its significant antibacterial properties. It belongs to the class of quinolone antibiotics, which are widely used in both human and veterinary medicine to treat bacterial infections. This compound is particularly noted for its high efficacy against a broad spectrum of bacterial pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with 2-piperazinone . The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The general reaction scheme can be represented as follows:
1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid+2-piperazinone→3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially altering its antibacterial properties.
Reduction: Reduction reactions can affect the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a model compound in the study of quinolone chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.
Industry: Used in the development of new antibacterial agents and feed additives for livestock.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Ciprofloxacin: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.
Uniqueness
Compared to similar compounds, 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- exhibits higher antibacterial activity and a broader spectrum of action . Its unique structure, particularly the presence of the cyclopropyl group, enhances its ability to penetrate bacterial cells and inhibit essential enzymes more effectively.
Properties
CAS No. |
1206678-74-1 |
---|---|
Molecular Formula |
C8H7BrClNO3 |
Molecular Weight |
0 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, coMpd. with Methyl 2-propenoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.